Flurazepam hydrochloride synthesis and structural elucidation
Flurazepam hydrochloride synthesis and structural elucidation
An In-depth Technical Guide on the Synthesis and Structural Elucidation of Flurazepam Hydrochloride
This guide provides a comprehensive overview of the synthesis and structural characterization of flurazepam hydrochloride, a benzodiazepine (B76468) derivative with hypnotic and sedative properties. The information is intended for researchers, scientists, and professionals in the field of drug development.
Synthesis of Flurazepam Hydrochloride
The synthesis of flurazepam involves a multi-step process, beginning with the appropriate benzophenone (B1666685) derivative. The hydrochloride salt is typically prepared in the final step.
Synthetic Pathway
A common synthetic route for flurazepam is outlined below.[1] The process begins with 2-amino-5-chloro-2'-fluorobenzophenone (B18288), which undergoes a series of reactions to build the diazepine (B8756704) ring and introduce the diethylaminoethyl side chain.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of flurazepam, based on established chemical principles for benzodiazepine synthesis.[1]
Step 1: Synthesis of 2-(Bromoacetyl)amino-5-chloro-2'-fluorobenzophenone
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Reactants: 2-amino-5-chloro-2'-fluorobenzophenone and bromoacetyl chloride.
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Procedure: 2-amino-5-chloro-2'-fluorobenzophenone is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or toluene. The solution is cooled in an ice bath, and bromoacetyl chloride is added dropwise with stirring. The reaction is typically allowed to proceed for several hours at room temperature. After completion, the reaction mixture is washed with a dilute aqueous base (e.g., sodium bicarbonate solution) and then with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 2: Synthesis of 2-(Diethylaminoacetyl)amino-5-chloro-2'-fluorobenzophenone
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Reactants: 2-(Bromoacetyl)amino-5-chloro-2'-fluorobenzophenone and diethylamine (B46881).
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Procedure: The product from Step 1 is dissolved in a suitable solvent like ethanol (B145695) or tetrahydrofuran. An excess of diethylamine is added, and the mixture is heated under reflux for several hours. After the reaction is complete, the solvent is evaporated. The residue is taken up in an organic solvent and washed with water to remove any diethylamine hydrobromide salt. The organic layer is dried and the solvent evaporated to give the desired product.
Step 3: Ring Closure to form Flurazepam
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Procedure: The intermediate from Step 2 is treated with a suitable reagent to effect ring closure. This is often achieved by heating in a high-boiling point solvent, sometimes in the presence of a catalyst. One method involves heating with hexamethylenetetramine in ethanol. An alternative involves treatment with ammonia (B1221849) in a suitable solvent, which leads to the formation of the seven-membered diazepine ring.
Step 4: Formation of Flurazepam Hydrochloride
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Procedure: Flurazepam free base is dissolved in a suitable organic solvent, such as ethanol or diethyl ether. A solution of hydrogen chloride (either gaseous HCl bubbled through the solution or an ethanolic HCl solution) is added dropwise with stirring. The flurazepam hydrochloride salt precipitates out of the solution. The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product. Flurazepam can form both a monohydrochloride and a dihydrochloride (B599025) salt.[2]
Synthesis Diagram
Caption: Synthetic pathway of Flurazepam Hydrochloride.
Structural Elucidation
The structure of flurazepam hydrochloride is confirmed using a combination of spectroscopic methods. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of the atoms.
Spectroscopic Data
The following tables summarize the key spectroscopic data used for the structural elucidation of flurazepam and its hydrochloride salt.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1680 | C=O (Amide) stretching vibration | [2] |
| ~1615 | C=N (Iminie) stretching vibration | [2] |
| 2200-2600 | Broad bands characteristic of hydrochloride salts | [2] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Note: Specific chemical shifts can vary depending on the solvent and the salt form (mono- or dihydrochloride). The following are representative values.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 1.0 - 1.2 | Triplet | -CH₃ of diethylamino group |
| ¹H | 2.5 - 2.8 | Quartet | -CH₂- of diethylamino group |
| ¹H | 3.5 - 4.5 | Multiplet | -CH₂-CH₂-N side chain protons |
| ¹H | 7.0 - 8.0 | Multiplet | Aromatic protons |
| ¹³C | ~170 | Singlet | C=O (Amide carbonyl) |
| ¹³C | ~165 | Singlet | C=N (Imine carbon) |
| ¹³C | 115 - 160 | Multiple | Aromatic carbons |
| ¹⁹F | Varies | Singlet | Fluorine on the fluorophenyl ring |
¹⁹F-NMR is particularly useful for quantifying flurazepam and its degradation products in solution.[3]
Table 3: Mass Spectrometry (MS) Data
| Technique | Key Fragment Ions (m/z) | Description |
| GC-MS | 387 (M⁺) | Molecular ion peak for flurazepam free base.[4] |
| LC-MS/MS | Varies | Fragmentation patterns are used for identification and quantification in biological matrices.[5] The loss of the alkylamino substituent is a characteristic fragmentation pathway.[5] |
Experimental Protocols for Structural Analysis
Infrared (IR) Spectroscopy:
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Method: The potassium chloride (KCl) disk method is commonly used.[6]
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Procedure: A small amount of dried flurazepam hydrochloride is ground with anhydrous KCl powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrophotometer.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Procedure: The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).[3] ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a high-field NMR spectrometer. The choice of solvent is critical as it can influence the chemical shifts and the stability of the compound.[3]
Mass Spectrometry (MS):
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Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common technique for the analysis of flurazepam in various matrices.[5]
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Procedure:
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Sample Preparation: For biological samples, a liquid-liquid extraction is performed to isolate the analyte.[5]
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Chromatography: The extracted sample is injected into a liquid chromatograph, typically using a reverse-phase C18 column for separation.[7]
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Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.[5]
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Mass Analysis: The separated components are introduced into a tandem mass spectrometer. Precursor ions are selected and fragmented to produce characteristic product ions, which are used for identification and quantification.
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Structural Elucidation Workflow
Caption: Workflow for the structural elucidation of Flurazepam HCl.
References
- 1. FLURAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. A Fourier transform-Raman and IR vibrational study of flurazepam base and the mono- and dihydrochloride salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multinuclear NMR (1H, 13C and 19F) spectroscopic re-examination of the solvolytic behaviour of flurazepam dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. lcms.cz [lcms.cz]
